molecular formula C9H8BrClO2 B1602998 Methyl 2-(2-bromo-5-chlorophenyl)acetate CAS No. 455957-76-3

Methyl 2-(2-bromo-5-chlorophenyl)acetate

Cat. No. B1602998
M. Wt: 263.51 g/mol
InChI Key: LJOPBOWSUDRXSV-UHFFFAOYSA-N
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Description

“Methyl 2-(2-bromo-5-chlorophenyl)acetate” is a chemical compound with the CAS Number: 455957-76-3 . Its molecular weight is 263.52 . The IUPAC name for this compound is methyl (2-bromo-5-chlorophenyl)acetate . .


Molecular Structure Analysis

The InChI Code for “Methyl 2-(2-bromo-5-chlorophenyl)acetate” is 1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(2-bromo-5-chlorophenyl)acetate” is a liquid or solid or semi-solid substance . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.0784 mg/ml or 0.000298 mol/l .

Scientific Research Applications

Assay Method Development

The development of assay methods for detecting metabolites in biological samples involves the use of compounds like Methyl 2-(2-bromo-5-chlorophenyl)acetate. For instance, a method utilizing gas chromatography-mass spectrometry (GC-MS) was designed for analyzing the carboxylic acid metabolite of clopidogrel, a drug where Methyl 2-(2-bromo-5-chlorophenyl)acetate could potentially serve as a structural analogue or be involved in the derivatization process. This approach emphasizes the compound's utility in enhancing analytical procedures for pharmacokinetic studies, demonstrating its role in the development of precise and efficient assay methods (Lagorce et al., 1998).

Synthesis of Antimicrobial Agents

Methyl 2-(2-bromo-5-chlorophenyl)acetate may also find application in the synthesis of novel antimicrobial agents. A study reported the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones from readily available precursors, showcasing the potential of bromo- and chloro-substituted compounds in generating new classes of antimicrobial substances. These compounds were tested for their ability to reduce biofilm formation by marine bacteria, indicating their promising role in addressing biofilm-associated infections and highlighting the broader applicability of halogenated acetates in antimicrobial research (Benneche et al., 2011).

Green Chemistry Approaches

In the pursuit of environmentally friendly chemical processes, Methyl 2-(2-bromo-5-chlorophenyl)acetate could contribute to the development of green chemistry methodologies. An example includes the synthesis of substituted phenols through reactions that minimize harmful solvents and reduce energy consumption. Such approaches are crucial for sustainable chemistry, offering pathways to synthesize valuable chemicals with reduced environmental impact (Gao Wen-ta, 2014).

Safety And Hazards

“Methyl 2-(2-bromo-5-chlorophenyl)acetate” is classified as a warning under the GHS07 pictogram . It has the hazard statement H302 . The precautionary statements associated with it are P264-P270-P301+P312-P330 .

properties

IUPAC Name

methyl 2-(2-bromo-5-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOPBOWSUDRXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627228
Record name Methyl (2-bromo-5-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromo-5-chlorophenyl)acetate

CAS RN

455957-76-3
Record name Methyl (2-bromo-5-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2-bromo-5-chlorophenyl)acetic acid (1-1) (15.0 g, 60.1 mmol) and concentrated sulfuric acid (0.150 mL of a 36N solution) in methanol (120 mL) was heated at reflux for approximately 15 h. After cooling to room temperature, the reaction mixture was concentrated in vacuo and the residue partitioned between methylene chloride and saturated aqueous sodium bicarbonate. The organic layer was separated and the aqueous phase re-extracted twice with methylene chloride. The combined organic extracts were washed with water, brine, dried (MgSO4) and the volatiles evaporated. The residual colorless liquid (15.9 g) was used without further purification in the Step C below.
Quantity
15 g
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[Compound]
Name
solution
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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